L-allysine
描述
L-allysine is a derivative of lysine that features a formyl group in place of the terminal amine . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . The free amino acid does not exist, but the allysine residue does .
Synthesis Analysis
L-allysine is synthesized from glutamic acid and ammonia . A genetically encoded allysine precursor, N ϵ - (4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine, is genetically encoded in E. coli. Its genetic incorporation followed by two sequential biocompatible reactions allows convenient synthesis of proteins with site-specific lysine dimethylation .Molecular Structure Analysis
Allysine modifications perturb tropoelastin structure and mobility on a local and global scale . Replica exchange molecular dynamics were used to generate structural ensembles of allysine containing tropoelastin .Chemical Reactions Analysis
Allysine reacts with a nearby hydroxylysine ε-amino group to form intermolecular links, without the participation of enzymes . The enzymatic oxidation reactions are catalyzed by lysine oxidase (LOX). Spontaneous chemical reactions between the allysine/hydroxyallysine residues and the ε-amino group of lysine residue afford a Schiff-base adduct, which converts to a stable pyridinoline crosslink .Physical And Chemical Properties Analysis
L-allysine has a molecular formula of C6H11NO3 . It is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis .科学研究应用
Protein Synthesis and Epigenetics : L-allysine serves as a precursor in E. coli for the synthesis of proteins with site-specific lysine dimethylation, useful for probing epigenetic enzyme functions (Wang et al., 2017).
Alkaloid Synthesis : It is used as a starting material for synthesizing (+)-epiquinamide, a quinolizidine alkaloid (Wijdeven et al., 2005).
Connective Tissue Research : L-allysine is a modified lysine found in connective tissues and major outer membrane proteins of Escherichia coli K-12 (Diedrich & Schnaitman, 1978).
Analytical Chemistry : Allysine bisphenol derivative (ACPP) is used in high-performance liquid chromatographic analysis of allysine residue in proteins (Jahanmard & Suyama, 2000).
Fibrosis Research : A sensitive HPLC method quantifies allysine in tissues, aiding in assessing collagen oxidation in fibrosis or metastasis models (Waghorn et al., 2017).
Pulmonary Fibrogenesis Imaging : 68Ga-NODAGA-indole, an allysine-binding PET probe, noninvasively detects and quantifies pulmonary fibrogenesis (Wahsner et al., 2019).
Fibrosis Treatment : LOXL2 inhibitors, which target the oxidative deamination of lysine, have potential for treating fibrosis, impacting the synthesis of L-allysine (Rowbottom et al., 2017).
Cell Envelope Synthesis in Bacteria : L-allysine is synthesized in the cell envelopes of Escherichia coli, forming Schiff base cross-links with other allysyl residues (Mirelman & Siegel, 1979).
Protein Chemistry Research : Phthalyl-Allysine-p-Nitrobenzylester is used to investigate reactions of the allysine aldehyde group in vitro (Dölz & Heidemann, 1989).
Crosslink Precursor in Proteins : Allysine is an important crosslink precursor in proteins, synthesized via two independent routes (Dölz & Heidemann, 2009).
Antimicrobial Research : Nisin and allyl isothiocyanate show synergistic antimicrobial activity against foodborne pathogens (Zou et al., 2013).
Diabetes Risk Markers : Allysine and α-aminoadipic acid are markers of diabetes risk, increasing with higher glucose concentrations (Luna et al., 2021).
Cancer Research : Peptide-functionalized gold nanoprobes detect lysyl oxidase levels in tumor microenvironments, potentially predicting tumor stiffness or anticancer drug resistance (Kim et al., 2021).
Elastin Analysis : A method for quantitative determination of allysine in elastin using reverse-phase HPLC with UV detection has been developed (Umeda et al., 2001).
Collagen Cross-Linking : Lysyl oxidase is essential for collagen cross-linking, producing allysine in both chains (Siegel & Martin, 1970).
Protein Oxidation Marker : 2-aminoadipic acid, derived from allysine, is a reliable marker for protein oxidation, increasing with age, diabetes, renal failure, and sepsis (Sell et al., 2007).
Elastin Crosslink Mechanism : A non-enzymatic pathway exists for spontaneous generation of pyridinium crosslinks in elastin, similar to desmosine and isodesmosine amino acids (Akagawa & Suyama, 2000).
Protein Oxidation Detection : Malondialdehyde interferes with the formation and detection of primary carbonyls in oxidized proteins, a process related to allysine (Estévez et al., 2019).
未来方向
Allysine is a dynamic target that reflects disease activity. In the absence of disease, allysine is present at low levels, but during fibrogenesis, the action of lysyl oxidase on collagen converts lysine to allysine . This suggests that allysine could be a potential target for imaging fibrogenesis and other diseases .
属性
IUPAC Name |
(2S)-2-amino-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYTQPNNXGICT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allysine | |
CAS RN |
6665-12-9 | |
Record name | Allysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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